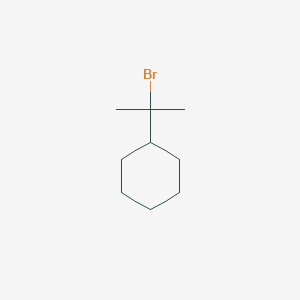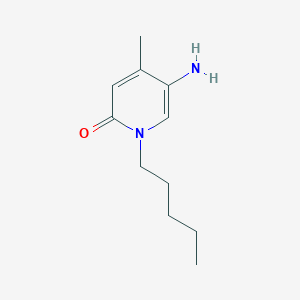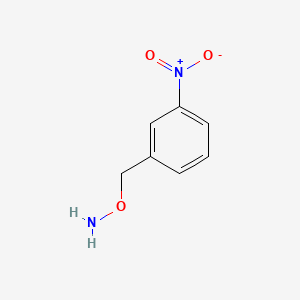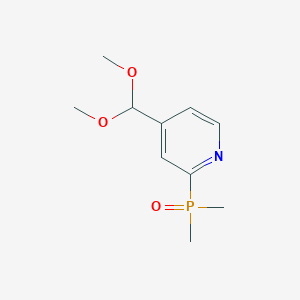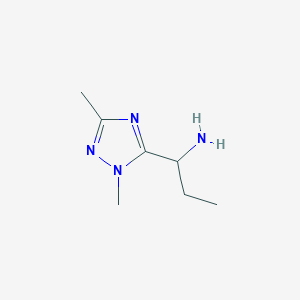![molecular formula C11H9F3O2 B13635654 2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester typically involves the esterification of 2-[3-(Trifluoromethyl)phenyl]acrylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Similar in structure but lacks the ester group.
3-(Trifluoromethyl)phenylacetic acid methyl ester: Similar in structure but has a different substitution pattern on the phenyl ring.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester is unique due to the combination of the trifluoromethyl group and the acrylic acid methyl ester moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H9F3O2 |
|---|---|
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
methyl 2-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(10(15)16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1H2,2H3 |
Clave InChI |
LAZZIHALYQRTQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


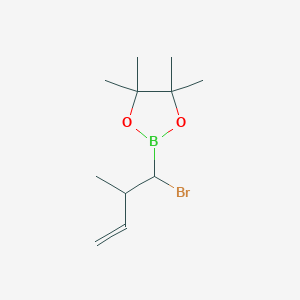
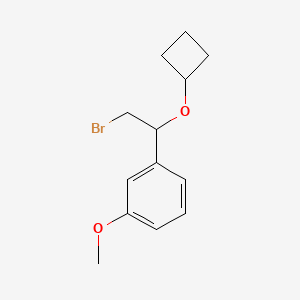
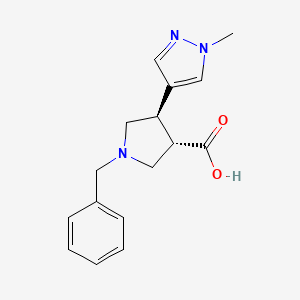
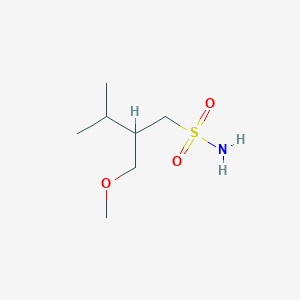

![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
